molecular formula C8H9BrO B595705 (2-Bromo-3-methylphenyl)methanol CAS No. 168886-97-3

(2-Bromo-3-methylphenyl)methanol

Cat. No. B595705
CAS No.: 168886-97-3
M. Wt: 201.063
InChI Key: KOMJECHMWYAILT-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

A solution of 2-bromo-3-methylbenzoic acid (4.0 g, 18.60 mmol) in THF (93 mL) was cooled to 0° C. and LAH (1.41 g, 37.2 mmol) added by portion. After the reaction completed, aq. K/Na tartrate was added and the reaction stirred overnight. The aqueous layer was extracted with EtOAc and the organic layer was then washed with water and brine (3× ea.), dried over Na2SO4 and concentrated in vacuo to give (2-bromo-3-methylphenyl)methanol as a clear oil that was used without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
93 mL
Type
solvent
Reaction Step One
Name
Quantity
1.41 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Br:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][OH:5] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC=C1C
Name
Quantity
93 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.41 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Na tartrate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was then washed with water and brine (3× ea.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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